1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone
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Overview
Description
1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a bromine atom and a methyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is explored for its potential as a pharmacophore in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone include other substituted pyrazoles, such as:
- 1-(4-Chloro-5-methyl-1H-pyrazol-3-yl)ethanone
- 1-(4-Fluoro-5-methyl-1H-pyrazol-3-yl)ethanone
- 1-(4-Iodo-5-methyl-1H-pyrazol-3-yl)ethanone
These compounds share similar structural features but differ in the halogen substituent, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
1-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-3-5(7)6(4(2)10)9-8-3/h1-2H3,(H,8,9) |
InChI Key |
UYNOMOPKMYFMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)C)Br |
Origin of Product |
United States |
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